Product packaging for 5,7-Dibromobenzo[d]thiazole(Cat. No.:CAS No. 875-69-4)

5,7-Dibromobenzo[d]thiazole

Cat. No.: B1424174
CAS No.: 875-69-4
M. Wt: 292.98 g/mol
InChI Key: JYZZTBKMNYONOP-UHFFFAOYSA-N
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Description

5,7-Dibromobenzo[d]thiazole (CAS 875-69-4) is a high-purity brominated heterocyclic compound of significant interest in medicinal chemistry and materials science research. This compound features a benzo[d]thiazole core structure selectively functionalized with bromine atoms at the 5 and 7 positions, making it a versatile synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions. The thiazole ring is a privileged scaffold in drug discovery, present in more than 18 FDA-approved drugs . Thiazole derivatives demonstrate a broad spectrum of biological activities, including antimicrobial , anticancer , anti-inflammatory, and antioxidant properties . Specifically, novel thiazole derivatives are being investigated as promising agents against drug-resistant bacterial strains and have shown potent anticancer activity through mechanisms such as cell cycle arrest and induction of apoptosis . Researchers utilize this dibrominated building block to develop new compounds for evaluating antitumor, antibacterial, and antiparasitic activities . Product Specifications: • CAS Number: 875-69-4 • Molecular Formula: C 7 H 3 Br 2 NS • Molecular Weight: 292.98 g/mol • MDL Number: MFCD12962849 • Purity: >98% Safety Information: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Br2NS B1424174 5,7-Dibromobenzo[d]thiazole CAS No. 875-69-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dibromo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NS/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZZTBKMNYONOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CS2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696632
Record name 5,7-Dibromo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875-69-4
Record name 5,7-Dibromo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5,7 Dibromobenzo D Thiazole

Precursor Synthesis and Derivatization Routes

The foundational step in synthesizing 5,7-Dibromobenzo[d]thiazole is the construction of the benzothiazole (B30560) scaffold. The most prevalent and widely adapted method involves the condensation reaction of 2-aminobenzenethiol with a substance containing a carbonyl or cyano group. nih.govmdpi.com This core reaction has been explored with various partners for 2-aminobenzenethiol, including aldehydes, ketones, acyl chlorides, and nitriles. nih.govsemanticscholar.org

Key synthetic routes to the benzothiazole precursor include:

Condensation with Aldehydes: The reaction of 2-aminobenzenethiol with aldehydes is a direct method to form 2-substituted benzothiazoles. mdpi.com This reaction can be catalyzed by various systems, including acids like H₂O₂/HCl, or can proceed without catalysts in solvents like dimethyl sulfoxide (B87167) (DMSO) under reflux. mdpi.com

Condensation with Acyl Chlorides: Acyl chlorides react with 2-aminobenzenethiol to yield benzothiazole derivatives. This reaction can be facilitated by catalysts such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) under solvent-free conditions. nih.gov

Intramolecular Cyclization: An alternative pathway is the intramolecular cyclization of ortho-halogenated analogs or thioamides. nih.govnih.gov For instance, N-arylthioureas can undergo intramolecular oxidative coupling to yield 2-aminobenzothiazoles. nih.gov

These precursor synthesis routes provide the fundamental benzothiazole ring system, which is the substrate for the subsequent bromination steps required to produce this compound.

Strategic Bromination Protocols for Benzothiazole Scaffolds

Once the benzothiazole core is synthesized, the next critical step is the introduction of two bromine atoms specifically at the 5 and 7 positions of the benzene (B151609) ring. This is typically achieved through electrophilic aromatic substitution.

Common bromination protocols include:

Elemental Bromine in Acidic Media: A conventional and effective method for brominating aromatic heterocycles involves reacting the substrate with elemental bromine (Br₂) in a strong acid medium. google.com Aqueous hydrobromic acid (HBr) is often used as the reaction medium, which facilitates the direct bromination to yield mono- or di-bromo derivatives in a single step without the need for a subsequent dehydrobromination process. google.com

N-Bromosuccinimide (NBS): NBS serves as an alternative source of electrophilic bromine and is often considered a milder and safer reagent than liquid bromine. researchgate.net While typically used for activating positions adjacent to double bonds or for brominating highly reactive aromatic rings, NBS can be used to brominate less reactive rings like the benzene portion of benzothiazole under more forceful conditions, such as in the presence of concentrated sulfuric acid. researchgate.net The reaction of phenylthioureas with NBS can also lead to the formation of benzothiazoles, sometimes with concurrent ring bromination as a side reaction, indicating its potential for direct bromination protocols. nih.gov

The choice of brominating agent and reaction conditions is crucial for achieving the desired dibrominated product efficiently.

Novel Synthetic Pathways and Catalyst Systems

Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods for constructing heterocyclic compounds, including benzothiazoles. These novel pathways often rely on sophisticated catalyst systems.

For the synthesis of the benzothiazole precursor, several advanced catalytic systems have been developed:

Transition Metal Catalysis: Catalysts based on palladium (Pd), nickel (Ni), copper (Cu), and ruthenium (Ru) have been effectively used. nih.gov For example, Pd(OAc)₂ can catalyze the intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas, while Ni(II) salts have been shown to be highly efficient and less toxic catalysts for similar transformations, offering high yields in short reaction times. nih.gov Copper-catalyzed methods are particularly widespread, enabling the condensation of 2-aminobenzenethiols with nitriles or the cyclization of o-iodoanilines with elemental sulfur and other components. organic-chemistry.org

Nanoparticle Catalysis: The use of catalysts supported on nanoparticles offers advantages such as high efficiency, easy recovery, and reusability. mdpi.com For instance, a Cu(II)-containing nano-silica triazine dendrimer has been used as a catalyst for the synthesis of 2-substituted benzothiazoles from 2-aminobenzenethiol and aryl aldehydes, achieving high yields in short reaction times. mdpi.com

Halogen Bond Donor Catalysis: An innovative metal-free approach involves using tetrabromomethane (CBr₄) as a catalyst. This method relies on the activation of a thioamide through the formation of a halogen bond between the sulfur atom of the thioamide and a bromine atom of CBr₄. rsc.org

While many of these novel methods apply to the synthesis of the benzothiazole core, the development of catalytic systems for the direct, regioselective C-H bromination of the benzothiazole scaffold is an ongoing area of research. acs.org

Table 1: Comparison of Modern Catalyst Systems for Benzothiazole Synthesis

Catalyst SystemReaction TypeKey AdvantagesReference
Ni(II) saltsIntramolecular oxidative C-H functionalizationInexpensive, less toxic, low catalyst loading, mild conditions nih.gov
Pd/CLigand-free cyclizationMild room temperature conditions, high-yielding organic-chemistry.org
Copper (Cu)One-pot, three-component reactionInexpensive catalyst, good yields for 2-substituted benzothiazoles organic-chemistry.org
Tetrabromomethane (CBr₄)Halogen bond-catalyzed cyclizationMetal-free, mild conditions, wide substrate scope rsc.org
Cu(II)-nanosilica dendrimerCondensation of 2-aminobenzenethiol and aldehydesHigh efficiency, catalyst is recoverable and reusable mdpi.com

Regioselectivity and Stereoselectivity Considerations in Dibromination

The formation of the 5,7-dibromo isomer over other possible dibrominated products (e.g., 4,6- or 4,7-) is a direct consequence of the electronic properties of the benzothiazole ring system. As an aromatic, planar molecule, stereoselectivity is not a factor in this reaction; however, regioselectivity is paramount.

The directing effect of the fused thiazole (B1198619) ring governs the outcome of the electrophilic bromination. The thiazole moiety is electron-withdrawing, which deactivates the attached benzene ring towards electrophilic attack compared to benzene itself. This deactivation is not uniform across all positions. The electron density is pulled most strongly from the carbon atoms at the points of fusion, which in turn deactivates the positions ortho (position 4) and para (position 6) to the heterocyclic ring fusion.

Consequently, the meta positions (5 and 7) are the least deactivated and thus the most nucleophilic sites on the benzene ring. When benzothiazole is subjected to electrophilic bromination, the first bromine atom will preferentially add to either the 5 or 7 position. With a second equivalent of the brominating agent, the second bromine atom will add to the remaining available meta position, leading to the formation of this compound. This inherent electronic preference allows for the regioselective synthesis of the desired isomer.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, these principles are most prominently applied to the formation of the benzothiazole precursor.

Key green strategies include:

Use of Eco-Friendly Solvents: Traditional syntheses often use hazardous organic solvents. Green alternatives focus on using water, ethanol, or ionic liquids, which are less toxic and more environmentally benign. nih.govorganic-chemistry.orgorgchemres.org

Solvent-Free Reactions: A highly effective green approach is to conduct reactions under solvent-free conditions, which completely eliminates solvent waste. The condensation of 2-aminobenzenethiol with acyl chlorides, for example, can be performed effectively without a solvent. nih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as a green technique that can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often higher product yields. airo.co.in

Atom Economy and Safer Reagents: Using elemental sulfur as a traceless oxidizing agent represents a high level of atom economy. organic-chemistry.org Furthermore, developing protocols that avoid highly toxic or hazardous reagents, such as replacing elemental bromine with safer alternatives where possible, contributes to a greener process. acs.orgresearchgate.net

Recyclable Catalysts: The development of heterogeneous or supported catalysts, such as silica-supported catalysts or magnetic nanoparticles, allows for easy separation from the reaction mixture and reuse over multiple cycles, reducing waste and cost. nih.govmdpi.com

Table 2: Overview of Green Chemistry Methods in Benzothiazole Synthesis

Green ApproachExample ApplicationBenefitReference
Aqueous MediaSynthesis using samarium triflate as a reusable catalystAvoids volatile organic solvents, catalyst is reusable organic-chemistry.org
Microwave IrradiationMicrowave-assisted synthesis of benzothiazole derivativesReduces reaction time, lowers energy consumption, improves yield airo.co.in
Solvent-Free ConditionsReaction of 2-aminothiophenol (B119425) with acyl chlorides on a solid supportEliminates solvent waste, simplifies purification nih.gov
Recyclable CatalystUse of a nanorod-shaped ionogel catalystCatalyst can be recovered and reused, non-toxic mdpi.com
Use of Safer ReagentsElemental sulfur as a traceless oxidizing agentAvoids harsh or toxic oxidizing agents, high atom economy organic-chemistry.org

Chemical Reactivity and Transformation of 5,7 Dibromobenzo D Thiazole

Reactions at the Thiazole (B1198619) Nitrogen Atom and Sulfur Atom

The chemical behavior of 5,7-Dibromobenzo[d]thiazole at its heteroatoms is dictated by the electronic properties of the benzothiazole (B30560) core, significantly influenced by the presence of two electron-withdrawing bromine substituents on the benzene (B151609) ring. These substituents decrease the electron density throughout the bicyclic system, which in turn modulates the nucleophilicity of both the thiazole nitrogen and sulfur atoms. While specific research on the reactivity of this compound is limited, the following sections describe its expected transformations based on the established chemistry of benzothiazoles and related bromo-substituted analogues.

The lone pair of electrons on the thiazole nitrogen atom (N-3) allows it to act as a nucleophile, participating in reactions such as quaternization (N-alkylation) and N-oxidation. However, the electron-withdrawing nature of the bromine atoms at positions 5 and 7 is expected to reduce the basicity and nucleophilicity of this nitrogen, making these reactions more challenging compared to unsubstituted benzothiazole.

Quaternization (N-Alkylation)

The reaction of benzothiazoles with alkyl halides typically yields N-alkylbenzothiazolium salts. This reaction, a form of quaternization, converts the neutral benzothiazole into a positively charged salt. These salts are valuable precursors for various synthetic applications, including the generation of N-heterocyclic carbenes.

For this compound, the reaction would proceed by the nucleophilic attack of the thiazole nitrogen on an alkylating agent, such as an alkyl halide or triflate. The presence of two deactivating bromo groups on the benzene ring likely necessitates more forcing reaction conditions (e.g., higher temperatures, stronger alkylating agents, or longer reaction times) to achieve successful quaternization.

While specific studies on the N-alkylation of this compound are not extensively documented, research on other substituted 2-aminobenzothiazoles demonstrates the feasibility of this transformation within the broader class of compounds. For instance, the selective N-alkylation of substituted 2-aminobenzothiazoles has been achieved using 1,4-bis(bromomethyl)benzene in the presence of a catalyst at room temperature nsf.govnih.gov.

Table 1: Representative N-Alkylation of a Substituted Benzothiazole Derivative Data extrapolated from studies on related benzothiazole compounds to illustrate the general transformation.

ReactantReagentProductConditionsReference
Substituted 2-Aminobenzothiazole1,4-Bis(bromomethyl)benzeneN,N'-(1,4-Phenylenebis(methylene))bis(substituted-2-aminobenzothiazole)Al₂O₃–OK, Acetonitrile, 30°C nsf.govnih.gov

N-Oxide Formation

Oxidation of the thiazole nitrogen leads to the formation of a benzothiazole N-oxide. This transformation is typically accomplished using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and an anhydride mdpi.com. The resulting N-oxide moiety can significantly alter the reactivity of the heterocyclic ring, for example, by facilitating C-H functionalization at the C-2 position. For this compound, the reduced nucleophilicity of the nitrogen atom would again suggest that more potent oxidizing agents or harsher conditions may be required for N-oxide formation compared to the parent benzothiazole.

The sulfur atom in the thiazole ring is generally less nucleophilic than the nitrogen but can undergo oxidation to form sulfoxides and sulfones. These reactions typically require strong oxidizing agents.

Oxidation to Sulfoxides and Sulfones

The oxidation of benzothiazoles can selectively target the sulfur atom to yield the corresponding benzothiazole-S-oxides (sulfoxides) or benzothiazole-S,S-dioxides (sulfones). Common reagents for these transformations include hydrogen peroxide in acetic acid or m-CPBA mdpi.com. The degree of oxidation (sulfoxide vs. sulfone) can often be controlled by the stoichiometry of the oxidant and the reaction conditions. The formation of these higher oxidation state sulfur species alters the electronic properties and steric profile of the molecule, opening avenues for further functionalization. Studies on benzothiazole derivatives have shown that these sulfoxides and sulfones can act as reactive templates for biothiols nsf.gov.

Oxidative Ring-Opening

Under certain oxidative conditions, the thiazole ring of benzothiazoles can undergo a complete cleavage. Research has shown that the reaction of substituted benzothiazoles with magnesium monoperoxyphthalate hexahydrate (MMPP) in alcoholic solvents leads to an oxidative ring-opening nih.gov.

A study involving 5-bromobenzothiazole, a close structural analog to the title compound, demonstrated this reactivity. When treated with MMPP in ethanol, the thiazole ring was opened, and the sulfur atom was oxidized, ultimately forming ethyl 4-bromo-2-formamidobenzenesulfonate. This outcome suggests that this compound would likely undergo a similar transformation under these conditions, yielding the corresponding 4,6-dibromo-2-formamidobenzenesulfonate derivative. This reaction highlights the susceptibility of the thiazole sulfur to oxidation that can lead to skeletal rearrangement and cleavage rather than simple oxidation to a sulfoxide (B87167) or sulfone nih.gov.

Table 2: Oxidative Ring-Opening of 5-Bromobenzothiazole Directly relevant data from a study on a closely related bromo-substituted benzothiazole.

ReactantReagentSolventProductYieldReference
5-BromobenzothiazoleMagnesium monoperoxyphthalate hexahydrate (MMPP)EthanolEthyl 4-bromo-2-formamidobenzenesulfonate33% nih.gov

This transformation is significant as it provides a pathway to highly functionalized benzene derivatives from a heterocyclic starting material, where the sulfur atom is ultimately converted into a sulfonate group.

Advanced Spectroscopic and Structural Elucidation Techniques for 5,7 Dibromobenzo D Thiazole and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of 5,7-Dibromobenzo[d]thiazole. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), allowing for the determination of a unique molecular formula. nih.gov For this compound, the molecular formula is C₇H₃Br₂NS. lookchem.comguidechem.com

The presence of two bromine atoms creates a distinctive isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), in an approximate 1:1 ratio. Consequently, molecules containing two bromine atoms exhibit a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. HRMS can resolve these isotopic peaks and confirm that their exact masses correspond to the theoretical values for the C₇H₃Br₂NS formula, providing unequivocal evidence for the compound's elemental composition. nih.gov Techniques like electrospray ionization (ESI) are commonly used for the analysis of such compounds. semanticscholar.org

IsotopologueMolecular FormulaTheoretical Monoisotopic Mass (Da)Expected Relative Intensity (%)
[M]⁺C₇H₃⁷⁹Br₂NS290.8509~25.7 (Calculated from (0.5069)^2)
[M+2]⁺C₇H₃⁷⁹Br⁸¹BrNS292.8489~50.0 (Calculated from 20.50690.4931)
[M+4]⁺C₇H₃⁸¹Br₂NS294.8468~24.3 (Calculated from (0.4931)^2)

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the precise connectivity of atoms in a molecule. While standard one-dimensional (1D) ¹H and ¹³C NMR provide essential information, advanced techniques offer deeper structural insights.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region. The proton at the 2-position (H2) would appear as a singlet, while the protons at the 4- and 6-positions (H4 and H6) would appear as doublets due to coupling with each other. The ¹³C NMR spectrum would display signals for all seven carbon atoms, with chemical shifts influenced by the electronegative bromine, nitrogen, and sulfur atoms. nih.govarabjchem.org

2D-NMR Spectroscopy: For more complex derivatives of this compound, 2D-NMR techniques are crucial. ipb.pt

COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, which would confirm the relationship between the H4 and H6 protons in the benzothiazole (B30560) ring system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of carbon resonances.

Solid-State NMR (SSNMR): SSNMR is a powerful technique for studying the structure and dynamics of molecules in the solid state, providing information that is complementary to X-ray diffraction. It is particularly useful for analyzing materials that are amorphous or difficult to crystallize. For this compound and its derivatives, SSNMR could be used to probe intermolecular packing interactions and identify different polymorphic forms.

AtomExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Key 2D-NMR Correlations (HMBC)
H2~9.0 - 9.2 (singlet)-C4, C7a
H4~7.8 - 8.0 (doublet)-C2, C5, C6, C7a
H6~7.5 - 7.7 (doublet)-C4, C5, C7, C7a
C2-~155 - 160-
C4-~125 - 130-
C5-~120 - 125 (Br-substituted)-
C6-~128 - 132-
C7-~122 - 127 (Br-substituted)-
C3a-~135 - 140-
C7a-~150 - 155-

Note: Expected chemical shifts are estimates based on general benzothiazole structures and substituent effects. Actual values may vary.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. nih.govsemanticscholar.org

For this compound or its crystalline derivatives, SCXRD analysis would reveal:

Molecular Geometry: The planarity of the fused benzothiazole ring system and the precise lengths of the C-Br, C-S, C-N, and C-C bonds. iucr.org

Conformation: The orientation of any substituents relative to the benzothiazole core.

Intermolecular Interactions: The packing of molecules in the crystal, highlighting non-covalent interactions such as π–π stacking, halogen bonding (C–Br···N or C–Br···S), and C–H···π interactions, which govern the material's solid-state properties. nih.govmdpi.com

The structure of related brominated thiazole (B1198619) compounds often shows halogen bonding to be a dominant feature in the crystal packing. researchgate.net

ParameterTypical Value in Benzothiazole Derivatives (Å or °)Information Provided
C-S Bond Length1.70 - 1.75 ÅConfirms thiazole ring structure
C=N Bond Length1.30 - 1.35 ÅConfirms imine functionality in the thiazole ring
C-Br Bond Length1.88 - 1.92 ÅConfirms covalent bond between carbon and bromine
Dihedral AngleVaries (typically < 10°)Indicates the planarity of the fused ring system
Intermolecular Br···S/N Distance< 3.5 ÅEvidence of halogen bonding interactions in the crystal lattice

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). researchgate.net

For this compound, the key expected vibrational bands include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹. scialert.net

C=N and C=C Stretching: These vibrations, characteristic of the aromatic and thiazole rings, appear in the 1600-1450 cm⁻¹ region. nih.goviucr.org

C-S Stretching: The thiazole C-S bond vibrations are typically found in the fingerprint region, around 800-700 cm⁻¹. researchgate.net

C-Br Stretching: The carbon-bromine stretching vibrations are expected at lower frequencies, generally in the 700-500 cm⁻¹ range.

FTIR and Raman are complementary techniques. While C=O and N-H bonds give strong IR signals, C=C and C-S bonds often produce strong Raman signals. The combination of both methods provides a more complete vibrational profile of the molecule. irdg.org

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique (Typical Intensity)
Aromatic C-H Stretch3100 - 3000FTIR (Weak-Medium), Raman (Medium)
C=N Stretch1650 - 1550FTIR (Medium-Strong), Raman (Strong)
Aromatic C=C Stretch1600 - 1450FTIR (Medium-Strong), Raman (Strong)
C-H In-plane Bend1300 - 1000FTIR (Medium), Raman (Weak)
C-S Stretch800 - 700FTIR (Weak), Raman (Medium-Strong)
C-Br Stretch700 - 500FTIR (Strong), Raman (Strong)

Electronic Absorption and Emission Spectroscopy for Electronic Structure

Electronic spectroscopy, primarily UV-Visible absorption and fluorescence emission spectroscopy, probes the electronic transitions within a molecule, providing insights into its electronic structure and conjugation. unimore.it

UV-Visible Absorption: Benzothiazole and its derivatives typically exhibit strong absorption bands in the UV region due to π → π* and n → π* electronic transitions within the conjugated aromatic system. niscpr.res.in The absorption maxima (λ_max) are influenced by the substituents on the ring. The two bromine atoms in this compound are expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted benzothiazole, due to the electron-donating effect of the halogen lone pairs via resonance and the heavy atom effect.

Fluorescence Emission: Many benzothiazole derivatives are known to be fluorescent, emitting light upon excitation at their absorption wavelength. nih.govrsc.org The emission properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and environment. The presence of heavy atoms like bromine can sometimes quench fluorescence through enhanced intersystem crossing, but emissive properties are still possible. The difference between the absorption and emission maxima is known as the Stokes shift. rsc.org

Compound TypeTypical Absorption λ_max (nm)Typical Emission λ_max (nm)Associated Electronic Transition
Unsubstituted Benzothiazole~250, ~290~350 - 400π → π
Aryl-substituted Benzothiazoles300 - 380380 - 450π → π (Extended Conjugation)
This compound (Expected)260 - 320Variable (may be quenched)π → π* and n → π*

Note: Values are typical and can vary significantly with solvent and other substituents.

Chiroptical Spectroscopies for Stereochemical Analysis of Chiral Derivatives

While this compound itself is an achiral molecule, it serves as a valuable scaffold for the synthesis of chiral derivatives. When a stereocenter is introduced into a derivative, chiroptical techniques become essential for its stereochemical analysis. nih.gov

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. rsc.org

CD Spectroscopy: A CD spectrum provides information about the absolute configuration and conformation of chiral molecules. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of a specific enantiomer.

Vibrational Circular Dichroism (VCD): This technique, performed in the infrared region, provides rich structural information and is also highly sensitive to the absolute configuration of a molecule.

For a chiral derivative of this compound, experimental CD spectra can be compared with spectra predicted from quantum chemical calculations to unambiguously assign its absolute configuration. acs.orgrsc.org These methods are crucial in the development of enantiomerically pure compounds for applications in materials science and medicinal chemistry.

Theoretical and Computational Chemistry Studies on 5,7 Dibromobenzo D Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.govkbhgroup.in For 5,7-Dibromobenzo[d]thiazole, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31+G**, are employed to optimize the ground state geometry and analyze its molecular orbitals. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify chemical behavior. mdpi.com These descriptors provide a theoretical framework for understanding the molecule's propensity to interact with other chemical species.

Table 1: Key Reactivity Descriptors Calculated from DFT

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron configuration.
Chemical Softness (S) S = 1 / (2η) A measure of the molecule's polarizability.
Electronegativity (χ) χ = (I + A) / 2 The power to attract electrons.
Electrophilicity Index (ω) ω = μ2 / (2η) (where μ = -χ) A measure of the ability to accept electrons.

This table outlines the standard reactivity descriptors that are typically derived from the HOMO and LUMO energies obtained through DFT calculations for benzothiazole (B30560) derivatives. mdpi.com

Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. kbhgroup.in

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. biointerfaceresearch.com For a semi-rigid molecule like this compound, MD simulations are particularly useful for understanding its conformational flexibility and its interactions with surrounding molecules, such as solvents or biological macromolecules. niscpr.res.innih.gov

In a typical MD simulation, the forces between atoms are calculated using a force field (e.g., CHARMM, AMBER), and Newton's equations of motion are integrated to track the trajectory of each atom. biointerfaceresearch.com This allows for the exploration of the molecule's potential energy surface and the identification of stable conformations. biointerfaceresearch.com

For benzothiazole derivatives, MD simulations have been employed to:

Analyze Conformational Stability: To determine the most stable three-dimensional structures of the molecule in different environments. biointerfaceresearch.com

Study Ligand-Receptor Interactions: When docked into the active site of a protein, MD simulations can assess the stability of the resulting complex, revealing key interactions and the dynamic behavior of the ligand within the binding pocket. nih.govbiointerfaceresearch.com

Investigate Solvation Effects: To understand how the molecule interacts with solvent molecules and how this affects its conformation and properties.

The simulation process generally involves minimization, heating, equilibration, and a final production run, from which conformational clusters and root-mean-square deviation (RMSD) can be analyzed to assess structural stability. biointerfaceresearch.comniscpr.res.in

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chula.ac.th For benzothiazole derivatives, which exhibit a wide range of biological activities including anticancer and antimicrobial effects, QSAR studies are invaluable for drug design. chula.ac.thnih.govresearchgate.net

In a QSAR study involving derivatives of this compound, the process would involve:

Data Collection: Assembling a dataset of benzothiazole compounds with experimentally measured biological activity (e.g., IC50 values). mdpi.com

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be constitutional, topological, physicochemical, or quantum-chemical in nature.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build a model that correlates the descriptors with the observed activity. chula.ac.th

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques. chula.ac.th

A GQSAR (Group-based QSAR) analysis on benzothiazole derivatives revealed that the presence of hydrophobic groups at certain positions could potentiate anticancer activity. chula.ac.th Such models provide critical insights into which structural features are essential for a desired biological effect, guiding the synthesis of more potent analogues. chula.ac.thmdpi.com The bromine atoms in this compound would contribute significantly to descriptors such as molecular weight, hydrophobicity, and polarizability, influencing its predicted activity.

Table 2: Examples of Descriptors Used in QSAR Models for Benzothiazoles

Descriptor Type Examples Relevance
Physicochemical LogP (Lipophilicity), Molar Refractivity Governs membrane permeability and drug transport.
Electronic Dipole Moment, HOMO/LUMO energies Influences electrostatic interactions with targets.
Topological Wiener Index, Kier & Hall Shape Indices Describes molecular size, shape, and branching.
Steric Molecular Volume, Surface Area Determines the fit within a receptor's binding site.

This table lists common descriptors used in QSAR studies to correlate the chemical structure of benzothiazole derivatives with their biological activities. chula.ac.thresearchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret and validate experimental data. DFT calculations are widely used for this purpose. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the 1H and 13C NMR chemical shifts. mdpi.com These theoretical values are often in good agreement with experimental results, aiding in the precise assignment of signals in complex spectra. mdpi.com

Vibrational Spectroscopy (IR & Raman): DFT can compute the harmonic vibrational frequencies of a molecule. researchgate.net These calculated frequencies, when properly scaled, can be compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes, such as C-H, C=C, and C-Br stretching and bending vibrations. mdpi.comresearchgate.net

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra by predicting the energies of electronic transitions (e.g., π-π*) and their corresponding oscillator strengths. kbhgroup.in This helps in understanding the origin of the observed absorption bands.

For this compound, computational prediction of its spectra would be a valuable step in confirming its structure and understanding its electronic transitions. The comparison between theoretical and experimental values serves as a benchmark for the accuracy of the chosen computational method. kbhgroup.in

Computational Design of Novel Derivatives with Tunable Properties

This compound is a key building block in synthetic chemistry, primarily because the bromine atoms at the 5- and 7-positions serve as reactive handles for functionalization through cross-coupling reactions (e.g., Suzuki, Stille). nih.gov Computational chemistry plays a pivotal role in the rational design of novel derivatives with specific, tunable properties for applications in materials science and medicinal chemistry. nih.govrsc.org

The design process typically involves:

In Silico Modification: Creating a virtual library of new molecules by replacing the bromine atoms of this compound with various functional groups (donors or acceptors).

Property Prediction: Using DFT and TD-DFT to predict the key properties of these new derivatives, such as their HOMO-LUMO gap, absorption/emission wavelengths, and charge transport characteristics. nih.govnih.gov This allows for the pre-screening of candidates for applications in organic electronics like OLEDs or organic photovoltaics (OPVs). nih.gov

Structure-Property Relationship: Establishing a clear relationship between the introduced functional groups and the resulting electronic or optical properties. For example, adding strong electron-donating groups can decrease the band gap and red-shift the absorption spectrum. nih.gov

This computational-led approach accelerates the discovery of new materials by prioritizing the synthesis of the most promising candidates, saving significant time and resources. mdpi.com

Applications in Materials Science and Organic Electronics

Role as a Monomer in Conjugated Polymer Synthesis

As a monomer, 5,7-Dibromobenzo[d]thiazole serves as a fundamental unit for the construction of conjugated polymers. These polymers are characterized by an extended π-electron system along their backbone, which imparts them with semiconducting properties. The benzothiazole (B30560) moiety itself is an electron-deficient unit, and its incorporation into a polymer chain can significantly influence the material's electronic structure and, consequently, its performance in electronic devices.

The synthesis of conjugated polymers from this compound predominantly relies on transition-metal-catalyzed cross-coupling reactions. The bromine atoms at the 5- and 7-positions act as reactive sites for the formation of new carbon-carbon bonds with a variety of comonomers. Among the most employed polymerization strategies are:

Suzuki-Miyaura Cross-Coupling: This versatile method involves the reaction of the dibrominated benzothiazole with a comonomer bearing boronic acid or boronate ester functional groups, catalyzed by a palladium complex. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high molecular weight polymers with well-defined structures.

Stille Cross-Coupling: In this approach, this compound is reacted with an organotin comonomer, also in the presence of a palladium catalyst. Stille coupling is often favored for its tolerance to a wide range of functional groups and its effectiveness in creating complex polymer architectures.

These polymerization techniques allow for the creation of alternating copolymers by reacting this compound with various electron-donating comonomers, such as thiophene, fluorene, or carbazole (B46965) derivatives. This donor-acceptor (D-A) approach is a powerful strategy for tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing charge injection and transport in electronic devices.

Polymerization StrategyCatalystComonomer Functional GroupKey Advantages
Suzuki-Miyaura CouplingPalladium complexesBoronic acid or boronate esterHigh functional group tolerance, commercially available reagents.
Stille CouplingPalladium complexesOrganotin (stannane)Mild reaction conditions, effective for complex structures.

The substitution pattern of the bromine atoms on the benzothiazole ring has a profound impact on the properties of the resulting polymer backbone. The 5,7-disubstitution pattern in this compound, when compared to other isomers like the 4,7-disubstituted counterpart, can lead to differences in:

Electronic Properties: The position of the electron-withdrawing benzothiazole unit relative to the electron-donating comonomers in the polymer backbone dictates the intramolecular charge transfer (ICT) character. This ICT interaction plays a significant role in determining the polymer's absorption and emission properties, as well as its HOMO and LUMO energy levels.

Utilization in Covalent Organic Frameworks (COFs)

Covalent organic frameworks are a class of crystalline porous polymers with well-defined structures and high surface areas. While the direct use of this compound in the synthesis of COFs is not extensively documented, the principles of benzothiazole-based COF design offer insights into its potential in this area.

The design of COFs incorporating benzothiazole units is guided by the principles of reticular chemistry, where the geometry of the building blocks dictates the topology of the resulting framework. Key design considerations include:

Monomer Symmetry and Connectivity: The C2 symmetry of a disubstituted benzothiazole derivative like this compound would necessitate its combination with monomers of complementary symmetry (e.g., C3 or C4) to form extended, porous networks.

Linkage Chemistry: The formation of robust covalent bonds is essential for the stability of the COF. While the bromine atoms in this compound are suitable for cross-coupling reactions, for COF synthesis, it would likely need to be converted to a monomer with functional groups more amenable to typical COF linkages, such as amines or aldehydes.

Functionalization: The benzothiazole unit itself can impart specific functionalities to the COF, such as electron-accepting properties or sites for post-synthetic modification.

The incorporation of benzothiazole moieties into COF architectures allows for precise control over the pore environment and the introduction of specific functionalities.

Pore Size and Shape: By carefully selecting the size and geometry of the comonomers, the dimensions of the pores within the benzothiazole-based COF can be systematically tuned. This is crucial for applications in gas storage, separation, and catalysis.

Pore Wall Functionalization: The nitrogen and sulfur heteroatoms within the benzothiazole unit can act as binding sites for guest molecules or as catalytic centers. The electron-deficient nature of the benzothiazole ring can also create specific interactions with guest molecules.

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The unique electronic properties of polymers derived from this compound make them promising candidates for active materials in OLEDs and OPVs.

In the context of OLEDs , the benzothiazole unit can serve as an electron-transporting or emissive component in the device. By tuning the polymer's HOMO and LUMO levels through copolymerization, it is possible to achieve efficient charge injection from the electrodes and balanced charge transport within the active layer, leading to high electroluminescence efficiency. The emission color can also be controlled by modifying the chemical structure of the polymer to adjust its energy gap.

For OPVs , the donor-acceptor copolymers synthesized from this compound can function as the electron-donating material in the photoactive layer of a bulk heterojunction solar cell. The benzothiazole unit helps to lower the HOMO energy level of the polymer, which can lead to a higher open-circuit voltage (Voc) in the device. Furthermore, the broad absorption of these D-A copolymers in the visible and near-infrared regions of the solar spectrum can contribute to a high short-circuit current density (Jsc), ultimately enhancing the power conversion efficiency (PCE) of the solar cell. Research on related benzothiazole-containing polymers has demonstrated their potential to achieve high PCEs in organic solar cells. researchgate.netnih.gov

Device TypeRole of Benzothiazole-based PolymerKey Performance Metrics
OLEDElectron-transporting or emissive layerExternal Quantum Efficiency (EQE), Color Purity
OPVElectron donor in the active layerPower Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current (Jsc)

Development of Fluorescent Probes and Sensors

The benzothiazole core is inherently fluorescent, making it a valuable scaffold for the design of fluorescent probes and sensors. While direct applications of this compound in this area are part of broader synthetic strategies, the resulting benzothiazole derivatives have shown significant promise in detecting a variety of analytes. These sensors often operate through mechanisms like ratiometric fluorescence changes or fluorescence quenching upon binding with a target species.

Researchers have successfully synthesized benzothiazole-based probes for various targets:

pH Sensing: A ratiometric fluorescent probe, 4-((1E, 3E)-4-(benzo[d]thiazol-2-yl)buta-1, 3-dienyl)-N, N-dimethylbenzenamine (BTDB), was developed for sensing in extremely acidic environments. This probe exhibits a ratiometric response to pH changes in the range of 2.3–4.0 and features a large Stokes shift, which is advantageous for reducing signal interference.

Metal Ion Detection: A novel probe, 5-(benzo[d]thiazol-2-yl)-2-hydroxy-3-methoxybenzaldehyde (BHM), was synthesized for the selective and sensitive ratiometric detection of Aluminum ions (Al³⁺). The probe was successfully applied to imaging in human stromal cells.

Explosive Detection: A benzothiazole-based fluorescent probe was investigated for the sensitive detection of 2,4,6-trinitrophenol (TNP), a potent explosive. The probe's fluorescence was significantly quenched in the presence of TNP, achieving a detection limit of approximately 2.1 x 10⁻⁷ M.

These examples demonstrate the utility of the benzothiazole framework, accessible from precursors like this compound, in creating highly sensitive and selective chemical sensors for environmental and biological monitoring.

Contributions to Magnetic Materials and Organic Pigments Research

While the primary application of this compound is as a precursor for organic electronic materials, the broader class of benzothiazole derivatives has been explored in the fields of magnetic materials and organic pigments.

In the realm of magnetic materials, research has focused on creating hybrid materials by combining benzothiazole derivatives with magnetic iron oxides. One study reported the design of a potential contrast agent by grafting a 2-(4′-aminophenyl)benzothiazole derivative onto the surface of iron oxyhydroxide particles. proquest.comnih.gov This creates a hybrid material with magnetic properties from the iron oxide core and functional characteristics from the benzothiazole compound, potentially for use as a spectroscopic probe in medical diagnostics. proquest.comnih.gov Other work has utilized magnetic nanoparticles as recyclable catalysts in the synthesis of benzothiazoles, highlighting the synergy between these two classes of materials. nanomaterchem.comnanomaterchem.com

In the context of organic pigments, the benzothiazole ring system is a known UV-absorbing compound. wikipedia.org This property is leveraged in nature, where benzothiazole and tetrahydroisoquinoline ring systems are components of eumelanins, contributing to their function as UV-absorbing biological pigments. wikipedia.org Furthermore, synthetic chemists have created novel solid-state fluorescent azo dyes incorporating benzothiazole moieties. These dyes exhibit strong colors and have been evaluated for their coloristic properties on polyester, demonstrating the potential of benzothiazole-based structures in the development of advanced organic pigments. researchgate.net

Biological and Pharmacological Investigations of 5,7 Dibromobenzo D Thiazole Derivatives

Exploration of Biological Targets and Pathways

Derivatives of the benzothiazole (B30560) core have been shown to interact with a wide array of biological targets, implicating them in numerous cellular pathways. This structural motif is considered a "privileged structure" due to its recurrence in biologically active compounds. benthamscience.com Investigations into various substituted benzothiazoles have identified several key targets:

Ion Channels : A significant target for benzothiazole derivatives is the voltage-gated potassium channel Kv7.2/7.3 (KCNQ2/KCNQ3). google.comjustia.com These channels are critical for regulating neuronal excitability, and their activation is a therapeutic strategy for epilepsy. researchgate.net

Receptor Tyrosine Kinases (RTKs) : Several studies have identified benzothiazoles as inhibitors of RTKs, which are crucial in cancer cell proliferation, angiogenesis, and survival. frontiersin.orgresearchgate.net Specific targets include the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). researchgate.netrsc.org Inhibition of these receptors can disrupt signaling pathways such as the PI3K/Akt/mTOR pathway. nih.gov

Enzymes : The benzothiazole scaffold has been incorporated into inhibitors for a diverse range of enzymes. These include enzymes implicated in neurodegenerative diseases like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B). rsc.orgrsc.org Other enzymatic targets include dihydropteroate synthase (DHPS) in bacteria, DNA gyrase, soluble epoxide hydrolase (sEH), and fatty acid amide hydrolase (FAAH). mdpi.comnih.govnih.gov

Nuclear Receptors : Certain marine-inspired benzothiazole derivatives have been developed as antagonists for the Retinoid X Receptor-α (RXRα), a nuclear receptor involved in various physiological processes, including cancer cell proliferation. mdpi.com

Enzyme Inhibition and Activation Studies

The functionalization of the benzothiazole nucleus has led to the development of potent and selective modulators of enzyme activity.

Enzyme Activation: A notable example of enzyme activation is seen in 5,7-dimethylbenzo[d]thiazole derivatives, which are structurally analogous to the 5,7-dibromo core. These compounds have been identified as potent activators of Kv7.2/7.3 channels. This activation causes a leftward shift in the channel's current activation to a more hyperpolarized membrane potential, which helps to reduce neuronal hyperexcitability. researchgate.net

Enzyme Inhibition: Numerous benzothiazole derivatives have been synthesized and evaluated as enzyme inhibitors, with many exhibiting low nanomolar to micromolar potency. Dual-target inhibitors have also been developed, particularly for complex conditions like Alzheimer's disease. rsc.orgrsc.orgnih.gov

Table 1: Enzyme Inhibitory Activity of Selected Benzothiazole Derivatives
Compound ClassTarget EnzymeKey DerivativeIC₅₀ ValueReference
Benzothiazole-Piperazine HybridsAcetylcholinesterase (AChE)Compound 4f23.4 ± 1.1 nM rsc.orgnih.gov
Benzothiazole-Piperazine HybridsMonoamine Oxidase B (MAO-B)Compound 4f40.3 ± 1.7 nM rsc.orgnih.gov
Benzothiazole-Phenyl AnalogsSoluble Epoxide Hydrolase (sEH)-- nih.gov
Benzothiazole-Phenyl AnalogsFatty Acid Amide Hydrolase (FAAH)-- nih.gov
Benzothiazole-Pyrazolone HybridsDihydropteroate Synthase (DHPS)Compound 16b7.85 µg/mL mdpi.com
2,6-Disubstituted BenzothiazolesDNA GyraseCompound 19a9.5 nM nih.gov
Benzothiazole-Triazole HybridsEpidermal Growth Factor Receptor (EGFR)Compound 8a0.69 µM rsc.org

Receptor Binding Affinity and Selectivity Profiling

Beyond enzymes, benzothiazole derivatives have been designed to bind with high affinity and selectivity to specific receptors.

Histamine H3 Receptor : A series of benzothiazole derivatives was synthesized based on the structure of the known H3-antagonist thioperamide. Their H3-receptor affinity was evaluated in competitive binding assays on rat cortex synaptosomes using N alpha-[3H]methylhistamine as the radioligand. While the synthesized compounds showed lower affinity than thioperamide, the study provided quantitative structure-activity relationships (QSAR) indicating that less bulky and less lipophilic structures could improve binding. nih.gov

Retinoid X Receptor-α (RXRα) : Based on the structure of meroterpenthiazole A, a natural product from a marine-derived fungus, novel benzothiazole analogs were synthesized as RXRα antagonists. mdpi.com Screening identified several compounds that inhibited the proliferation of MDA-MB-231 breast cancer cells in an RXRα-dependent manner, with the most potent derivative, compound 7i, showing an IC₅₀ value of 16.5 µM. mdpi.com

Cellular Uptake and Intracellular Localization Studies

The ability of 5,7-Dibromobenzo[d]thiazole derivatives to cross biological membranes and reach their intracellular targets is crucial for their bioactivity.

Metabolic Regulation : Certain benzothiazole derivatives have been shown to augment glucose uptake in L6 myotubes (a skeletal muscle cell line). nih.govacs.org This effect was found to be dependent on the activation of AMP-activated protein kinase (AMPK) and resulted in an increased abundance of the glucose transporter GLUT4 in the plasma membrane. acs.orgacs.org

Antibacterial Permeability : The efficacy of some benzothiazole derivatives against bacteria can be limited by cellular uptake. Studies on N,N-disubstituted 2-aminobenzothiazoles revealed potent activity against Gram-positive Staphylococcus aureus but a lack of activity against Gram-negative pathogens. nih.gov Further investigation using efflux pump-deletion mutants of Escherichia coli and Pseudomonas aeruginosa demonstrated that this benzothiazole scaffold is a substrate for bacterial efflux pumps, which actively remove the compound from the cell, preventing it from reaching its target. nih.gov

Mechanistic Basis of Bioactivity

The diverse biological activities of benzothiazole derivatives stem from a variety of underlying mechanisms.

Modulation of Neuronal Excitability : As activators of Kv7.2/7.3 potassium channels, 5,7-dimethylbenzo[d]thiazole analogs exert their anticonvulsant effects by stabilizing the resting membrane potential of neurons and reducing repetitive action potential firing. researchgate.netnih.gov

Inhibition of Cancer-Related Pathways : In oncology, benzothiazole derivatives function by inhibiting key signaling pathways. For example, inhibition of EGFR and VEGFR-2 blocks downstream pathways like AKT and ERK, which are essential for cancer cell proliferation and survival. researchgate.netrsc.orgnih.gov Some derivatives also induce apoptosis (programmed cell death) and can cause cell cycle arrest, preventing cancer cells from dividing. researchgate.net

Antimicrobial Action : The antibacterial mechanism for some derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase and dihydropteroate synthase (DHPS), which are required for DNA replication and folate synthesis, respectively. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Analogs

SAR studies are critical for optimizing the potency, selectivity, and pharmacokinetic properties of benzothiazole derivatives.

Anticonvulsant Activity : For 7-alkoxy-triazolo-[3,4-b]benzo[d]thiazoles, anticonvulsant activity in the Maximal Electroshock (MES) test was found to be highly dependent on the length of the alkoxy chain at the 7-position. The most potent compound, 7-octyloxy-triazolo-[3,4-b]benzo[d]thiazole, had an optimal chain length, suggesting that lipophilicity plays a key role in its activity. nih.gov

Anticancer Activity : In a series of marine-inspired RXRα antagonists, substituting the side chain at the C-6 position of the benzothiazole core generally resulted in better activity than substitution at the C-7 position. mdpi.com For EGFR inhibitors, the benzothiazole scaffold acts as an ATP-purine mimetic, forming crucial hydrogen bonds in the kinase's hinge region, while diverse substitutions on the ring can interact with other pockets of the active site to enhance affinity. rsc.org

Antibacterial Activity : For 2-aminobenzothiazole analogs targeting S. aureus, the N-propyl imidazole moiety was found to be critical for antibacterial activity. nih.gov Modifications to the benzothiazole ring, such as the position of a chloro substituent (5-position vs. 6-position), had minimal impact on activity, whereas removing all substituents led to a significant loss of potency. nih.gov

In Vitro and In Vivo Pharmacological Models

The therapeutic potential of benzothiazole derivatives has been evaluated in a range of preclinical models, demonstrating efficacy across various disease states.

In Vitro Models :

Anticancer : Derivatives have been tested against numerous human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549, H1299), skin (A431), and colon (SW-620) cancer lines, showing dose-dependent inhibition of cell proliferation. nih.govresearchgate.net

Anti-inflammatory : The anti-inflammatory potential has been assessed by measuring the inhibition of prostaglandin E2 (PGE2) secretion in cell models and by the downregulation of inflammatory cytokines like IL-6 and TNF-α. nih.govnih.gov

Antimicrobial : Activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC) against various strains of Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

In Vivo Models :

Anticonvulsant : The efficacy of benzothiazole derivatives has been confirmed in rodent models of epilepsy. Key models include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which represent generalized tonic-clonic and myoclonic seizures, respectively. nih.govbiointerfaceresearch.comenamine.net

Anti-diabetic : In a genetic mouse model of hyperglycemia and obesity (KKAy mice), subcutaneous administration of a benzothiazole derivative that activates AMPK successfully lowered blood glucose levels. acs.orgacs.orgarabjchem.org

Analgesic : Dual inhibitors of sEH and FAAH have been shown to produce antinociceptive effects in animal models of pain without depressing voluntary locomotor behavior, a common side effect of opioid analgesics. nih.gov

Table 2: Efficacy of Benzothiazole Derivatives in In Vivo Models
CompoundPharmacological ActivityAnimal ModelKey FindingReference
7-octyloxy-triazolo-[3, 4-b]benzo[d]thiazole (5g)AnticonvulsantMouse (MES test)ED₅₀ = 8.0 mg/kg nih.gov
2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole (34)Anti-diabeticKKAy MiceLowered blood glucose levels acs.org
Benzothiazole-phenyl analogAnalgesic (Antinociceptive)RatAlleviated pain without affecting locomotor activity nih.gov

Advanced Research Methodologies and Techniques Employed in the Study of 5,7 Dibromobenzo D Thiazole

Combinatorial Chemistry and High-Throughput Screening for Derivative Discovery

Combinatorial chemistry, in conjunction with high-throughput screening, offers a powerful strategy for the rapid synthesis and evaluation of a large number of derivatives of 5,7-Dibromobenzo[d]thiazole. This approach is pivotal in discovering new compounds with enhanced or novel biological activities.

The solid-phase combinatorial synthesis of benzothiazole (B30560) derivatives serves as a pertinent example of the methodologies that can be applied. In a typical workflow, a starting material, analogous to a functionalized this compound, would be anchored to a solid support, such as a resin. This immobilized substrate would then be subjected to a series of reactions with a diverse set of building blocks. The use of a solid support simplifies the purification process, as excess reagents and by-products can be easily washed away.

For instance, a library of N-substituted this compound-2-amine derivatives could be generated. The core this compound structure would be modified at the 2-position with a reactive group, which is then reacted with a variety of amines. Each reaction would be carried out in a separate well of a microplate, allowing for the simultaneous synthesis of hundreds or even thousands of unique compounds.

Following synthesis, high-throughput screening is employed to rapidly assess the biological activity of the synthesized derivatives. This could involve automated assays that measure, for example, the inhibition of a specific enzyme or the cytotoxicity against a panel of cancer cell lines. The data generated from these screens can then be used to identify structure-activity relationships (SAR), guiding the design of subsequent generations of more potent and selective compounds.

Table 1: Illustrative Combinatorial Synthesis of this compound Derivatives

Starting MaterialReagent ClassReaction TypePotential Derivative LibraryScreening Assay
2-Amino-5,7-dibromobenzo[d]thiazoleCarboxylic AcidsAmide CouplingAmide derivativesEnzyme Inhibition Assay
2-Chloro-5,7-dibromobenzo[d]thiazoleAminesNucleophilic Aromatic Substitution2-Amino derivativesReceptor Binding Assay
This compound-2-thiolAlkyl HalidesThioetherificationThioether derivativesAntimicrobial Assay

Flow Chemistry and Continuous Synthesis for Scalable Production

Flow chemistry has emerged as a transformative technology for the synthesis of organic compounds, offering significant advantages over traditional batch methods, particularly for scalable production. The principles of flow chemistry are highly applicable to the synthesis of this compound, enabling safer, more efficient, and scalable manufacturing processes.

In a continuous flow setup, reagents are pumped through a network of tubing and reactors where the reaction takes place. The precise control over reaction parameters such as temperature, pressure, and residence time allows for enhanced reaction yields and selectivity. For the synthesis of benzothiazoles, which can involve exothermic reactions or hazardous reagents, flow chemistry provides a safer environment by minimizing the volume of the reaction mixture at any given time.

A potential continuous flow synthesis of this compound could involve the reaction of 2,4-dibromoaniline with a suitable thiocarbonyl equivalent in a heated flow reactor. The product stream would then continuously pass through purification modules, such as in-line extraction or crystallization units, to afford the pure compound. This integrated approach, often referred to as "end-to-end" synthesis, streamlines the entire production process.

The benefits of applying flow chemistry to the synthesis of this compound and its derivatives are manifold. These include improved heat and mass transfer, which can lead to faster reaction rates and cleaner reaction profiles. Furthermore, the scalability of a flow process is more straightforward than with batch production; to increase output, the system can simply be run for a longer period or by "numbering-up" – running multiple flow reactors in parallel.

Table 2: Comparison of Batch vs. Flow Synthesis for this compound Production

ParameterBatch SynthesisFlow Synthesis
SafetyHigher risk with large volumes of hazardous materialsInherently safer due to small reaction volumes
ScalabilityChallenging, often requires re-optimizationMore straightforward (running longer or numbering-up)
Process ControlDifficult to maintain homogeneityPrecise control over temperature, pressure, and time
EfficiencyCan be limited by heat and mass transferEnhanced heat and mass transfer leading to higher yields

Microfluidic Systems for Reaction Optimization and Analysis

Microfluidic systems, or "lab-on-a-chip" technologies, provide a powerful platform for the optimization and analysis of chemical reactions at the microscale. These systems are particularly well-suited for the study of reactions leading to this compound, allowing for rapid screening of reaction conditions and detailed mechanistic investigations.

A microfluidic device typically consists of a network of microchannels etched into a solid substrate, such as glass or a polymer. Reagents are introduced into the channels, where they mix and react under precisely controlled conditions. The small dimensions of the channels lead to very high surface-area-to-volume ratios, which facilitates rapid mixing and efficient heat transfer.

For the synthesis of this compound, a microfluidic system could be used to rapidly screen a wide range of reaction parameters, including temperature, catalyst loading, and reagent concentrations. By integrating analytical techniques, such as in-line spectroscopy (e.g., UV-Vis or Raman) or mass spectrometry, the reaction outcome can be monitored in real-time. This allows for the rapid identification of optimal reaction conditions with minimal consumption of reagents.

Furthermore, microfluidic systems can be employed for detailed kinetic and mechanistic studies. The ability to precisely control the residence time of the reactants in the microreactor allows for the quenching of the reaction at different time points, providing a "snapshot" of the reaction progress. This data can be used to elucidate the reaction mechanism and to develop accurate kinetic models. A study on the synthesis of N-substituted benzimidazole derivatives in continuous-flow microreactors highlights the potential of this technology for heterocyclic synthesis. mdpi.com

Advanced Chromatography Techniques for Purity and Isomer Separation

The purification and separation of this compound and its derivatives are critical steps in their synthesis and characterization. Advanced chromatography techniques play a crucial role in ensuring the high purity of the final compounds and in the separation of closely related isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of benzothiazole derivatives. For the separation of enantiomers, which can exhibit different biological activities, chiral stationary phases (CSPs) are employed in HPLC. These CSPs contain a chiral selector that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, for example, are widely used for the chiral separation of a broad range of compounds.

Supercritical Fluid Chromatography (SFC) is another powerful technique that has gained prominence for both analytical and preparative-scale separations. SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiencies compared to HPLC. SFC is particularly well-suited for the purification of less polar compounds and is considered a "greener" alternative to HPLC due to the reduced use of organic solvents.

For the separation of positional isomers of brominated benzothiazoles, which may be formed during the synthesis, techniques such as reversed-phase HPLC with high-resolution columns are often employed. The choice of the stationary phase, mobile phase composition, and temperature are all critical parameters that need to be optimized to achieve the desired separation.

Table 3: Advanced Chromatography Techniques for this compound Analysis

TechniqueStationary Phase ExampleApplicationAdvantages
Chiral HPLCCellulose- or Amylose-based CSPEnantiomer SeparationHigh resolution for chiral compounds
SFCSilica, Diol, or Chiral CSPsPurification and Isomer SeparationFast, reduced solvent consumption
Reversed-Phase HPLCC18 or Phenyl-HexylPurity Assessment and Isomer SeparationVersatile and widely applicable

Electrochemistry for Redox Behavior and Sensing Applications

Electrochemical methods provide valuable insights into the redox properties of this compound and are instrumental in the development of electrochemical sensors based on this scaffold. The electron-rich nature of the benzothiazole ring system suggests that it can undergo oxidation and reduction processes, which can be studied using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV).

Cyclic voltammetry can be used to determine the oxidation and reduction potentials of this compound. This information is crucial for understanding its electronic properties and for predicting its behavior in redox-mediated biological processes. The presence of the two bromine atoms, which are electron-withdrawing, is expected to influence the redox potentials of the benzothiazole core.

The electrochemical properties of benzothiazole derivatives have been harnessed in the development of sensors for various analytes. For instance, the electrochemical oxidation of benzothiazole dyes has been used to monitor the formation of amyloid fibrils, which are associated with Alzheimer's disease. nih.gov This suggests that derivatives of this compound could be designed to act as electrochemical probes for specific biological targets.

Furthermore, by modifying an electrode surface with this compound or its polymers, it may be possible to create a sensor for the detection of metal ions or organic molecules. The interaction of the analyte with the immobilized benzothiazole derivative would lead to a change in the electrochemical signal, such as a shift in the peak potential or a change in the peak current, which can be correlated to the concentration of the analyte. The development of benzothiazole-based fluorescent probes for analyte detection further underscores the potential of this heterocyclic system in sensing applications. researchgate.netnih.gov

Concluding Remarks and Future Research Trajectories

Summary of Key Research Advancements on 5,7-Dibromobenzo[d]thiazole

Research to date has primarily cemented the role of this compound as a pivotal building block in organic synthesis. The strategic placement of two bromine atoms on the benzothiazole (B30560) framework offers synthetic chemists reactive sites for constructing more complex molecular architectures through various cross-coupling reactions. This reactivity is fundamental to its utility.

Key advancements are centered on its application as a precursor for molecules with specific, desirable properties:

Medicinal Chemistry: The benzothiazole core is recognized as a "privileged structure," a common motif in many biologically active compounds. Its derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. pcbiochemres.com The synthesis of novel derivatives from starting materials like this compound is a key strategy in the quest for new therapeutic agents. tandfonline.com

Materials Science: In the realm of materials science, dibrominated benzothiazoles are critical precursors for developing donor-acceptor (D-A) type conjugated molecules and polymers. These materials are integral to the advancement of organic electronics, finding use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The ability to functionalize the benzothiazole core allows for the fine-tuning of electronic and optical properties, which is crucial for device performance.

Identification of Unexplored Research Avenues and Challenges

Despite its established utility, several research avenues concerning this compound remain underexplored. The primary challenge lies in moving beyond its role as a simple intermediate to exploring the unique properties of its more complex, second-generation derivatives.

Unexplored Avenues:

Catalysis: The potential for this compound derivatives to act as ligands in organometallic catalysis is an area ripe for investigation. The nitrogen and sulfur atoms of the thiazole (B1198619) ring could coordinate with metal centers, potentially leading to novel catalysts for a variety of organic transformations.

Sensing and Imaging: Benzothiazole-based compounds are valued for their unique electronic and optical properties, including fluorescence. A focused effort to develop derivatives of this compound as fluorescent probes for specific ions, molecules, or biological environments could yield valuable tools for diagnostics and bioimaging. mdpi.com

Green Synthesis: Developing more sustainable and efficient synthetic protocols for the derivatization of this compound is a persistent challenge. Future research should focus on methods that minimize waste, avoid harsh reagents, and utilize greener solvents. nih.gov

Key Challenges:

Regioselectivity: A significant synthetic challenge is achieving selective functionalization at the 5- or 7-position. Developing robust and predictable methods for sequential, regioselective cross-coupling reactions is essential for creating well-defined, complex structures.

Structure-Property Relationships: A systematic investigation into how modifying the substituents on the this compound core affects the resulting biological activity or material properties is needed. This requires extensive synthesis and characterization efforts to build a comprehensive understanding. bohrium.com

Potential for Multidisciplinary Collaborations

Advancing the science of this compound necessitates breaking down traditional research silos. The inherent potential of this compound in both medicine and materials science makes it an ideal subject for collaborative efforts across various scientific disciplines.

Collaborating Disciplines Synergistic Research Focus Potential Outcomes
Organic & Medicinal Chemistry Design and synthesis of novel derivatives with targeted biological activity. bohrium.comDevelopment of new drug candidates for diseases like cancer or bacterial infections. nih.gov
Materials Science & Physics Creation and characterization of new conjugated polymers for electronic applications.More efficient and stable organic solar cells and OLEDs.
Computational Chemistry & Synthetic Chemistry In silico screening of virtual libraries of derivatives to predict properties and guide synthesis. nih.govAcceleration of the discovery process by prioritizing the most promising molecular targets for synthesis.
Biochemistry & Pharmacology In vitro and in vivo evaluation of synthesized compounds to determine their mechanism of action and therapeutic potential. nih.govIdentification of lead compounds for further preclinical development. nih.gov
Chemical Engineering & Green Chemistry Development of scalable, safe, and environmentally benign synthesis routes for promising derivatives. nih.govnih.govFacilitating the transition from laboratory-scale discovery to industrial production.

Outlook on Novel Applications and Fundamental Discoveries

The future for this compound is bright, with significant potential for both groundbreaking applications and fundamental scientific understanding. Its role as a versatile scaffold allows for a high degree of molecular designability, opening doors to next-generation technologies and therapies. mdpi.com

Potential Novel Applications:

Targeted Therapeutics: By attaching specific targeting ligands to the benzothiazole core, researchers could develop derivatives that selectively act on cancer cells or pathogens, potentially leading to more effective treatments with fewer side effects. Research into benzothiazole hybrids as potent enzyme inhibitors (e.g., VEGFR-2, EGFR) is a promising direction. tandfonline.comresearchgate.net

Photodynamic Therapy (PDT): Functionalized benzothiazoles can be incorporated into conjugated oligomers designed for biomedical applications, including as photosensitizers for PDT, a treatment that uses light to activate a drug to kill cancer cells. mdpi.com

Advanced Organic Electronics: The development of novel D-A polymers incorporating the 5,7-disubstituted benzothiazole unit could lead to materials with enhanced charge transport properties, pushing the efficiency and stability of flexible electronic devices beyond current limits.

Chemiluminescent Probes: Benzothiazole derivatives have been used to create probes for detecting and imaging reactive oxygen species like singlet oxygen, suggesting a pathway for developing new diagnostic tools. mdpi.com

Ultimately, the continued exploration of this compound and its derivatives promises not only to yield new materials and medicines but also to deepen our fundamental understanding of how molecular structure dictates function in complex chemical systems.

Q & A

Q. What methodologies enable the design of novel this compound derivatives with enhanced properties?

  • Methodological Approach : Employ combinatorial chemistry to generate diverse libraries. Use click chemistry (e.g., CuAAC) to append triazole or indole moieties. Evaluate bioactivity and physicochemical properties (logP, solubility) to guide iterative design .

Notes

  • For synthetic protocols, prioritize evidence from journals (e.g., Arabian Journal of Chemistry) or validated databases (ChemSpider) .
  • Advanced questions integrate experimental and computational approaches to address mechanistic and applied challenges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.